N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine
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Overview
Description
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine is a compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Preparation Methods
The synthesis of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine typically involves the cyclocondensation of acetylenic ketones with hydrazines . The reaction conditions often include the use of ethanol as a solvent and may require the presence of catalysts to facilitate the reaction. Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction can lead to the formation of pyrazole amines.
Scientific Research Applications
N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Its derivatives are being explored for their antileishmanial and antimalarial activities.
Industry: The compound is used in the production of various chemical intermediates and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The pathways involved in its action are often related to its structural properties and the nature of its interactions with biological molecules.
Comparison with Similar Compounds
Compared to other pyrazole derivatives, N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine stands out due to its unique structural features and potential applications. Similar compounds include:
- **N-[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine
- **5-(1-methyl-1H-pyrazol-4-yl)-N-(2-methyl-5-(3-(trifluoromethyl)benzamido)phenyl)nicotinamide
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
Molecular Formula |
C15H23N5 |
---|---|
Molecular Weight |
273.38 g/mol |
IUPAC Name |
N-[(1-cyclopentyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-3-amine |
InChI |
InChI=1S/C15H23N5/c1-11-8-15(18-19(11)3)16-9-13-10-20(17-12(13)2)14-6-4-5-7-14/h8,10,14H,4-7,9H2,1-3H3,(H,16,18) |
InChI Key |
GEBKPMBWSZWJDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C)NCC2=CN(N=C2C)C3CCCC3 |
Origin of Product |
United States |
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